Byzantionoside B
Overview
Description
Byzantionoside B is a naturally occurring compound that belongs to the class of megastigmane glucosides. It was first isolated from the leaves of Podocarpus blumei in 1972 . The compound is known for its role in plant-fungal symbioses, particularly with arbuscular mycorrhizal fungi (AMF), where it acts as an indicator of lipid accumulations and plant fitness .
Mechanism of Action
Target of Action
The primary target of Byzantionoside B is human osteoblast cells . Osteoblasts are specialized cells that are responsible for bone formation. They synthesize bone matrix and coordinate the mineralization of the skeleton .
Mode of Action
This compound interacts with its targets by increasing alkaline phosphatase activity and calcium contents . Alkaline phosphatase is an enzyme that plays a crucial role in the process of bone mineralization, while calcium is a vital mineral for bone health .
Result of Action
This compound shows osteogenic activity . It increases alkaline phosphatase activity and calcium contents, which regulate differentiation and mineralization in human osteoblast cells . This suggests that this compound may have the potential to stimulate bone formation and regeneration .
Biochemical Analysis
Biochemical Properties
Byzantionoside B plays a significant role in biochemical reactions. It is widely used as an antioxidant, providing the body with the necessary antioxidant protection and resisting damage to cells by free radicals . This compound also has anti-inflammatory and antibacterial properties, making it useful for treating some inflammatory and infectious diseases .
Cellular Effects
This compound has been shown to significantly increase alkaline phosphatase activity in human osteoblast cells when used at a concentration of 100 μM . It also increases the calcium contents of the mineralized matrix . These effects suggest that this compound can regulate differentiation and mineralization in human osteoblast cells .
Molecular Mechanism
Its ability to increase alkaline phosphatase activity and calcium content in human osteoblast cells suggests that it may interact with these biomolecules and potentially influence their function .
Preparation Methods
Byzantionoside B can be prepared through enzymatic hydrolysis of its aglycone, blumenol C. The aglycone is then subjected to glucosylation to form the glucoside . Industrial production methods typically involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Byzantionoside B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of blumenol C glucoside can lead to the formation of blumenol C sulfate .
Scientific Research Applications
Byzantionoside B has several scientific research applications. In chemistry, it is used as a marker for plant-AMF associations, providing insights into the symbiotic relationships between plants and fungi . In biology, it helps in understanding the metabolic pathways involved in plant-fungal interactions . In medicine, the compound’s antimicrobial and antioxidant properties are being explored for potential therapeutic applications . Industrially, blumenol C glucoside is used in the development of bio-based products and as a biomarker for plant health .
Comparison with Similar Compounds
Byzantionoside B is similar to other megastigmane glucosides, such as this compound. The primary difference between these compounds lies in the configuration of position C-9; blumenol C glucoside has a (9S)-configuration, whereas this compound has a (9R)-configuration . Other similar compounds include hydroxy- and carboxyblumenol C-glucosides, which also accumulate in plants harboring AMF . These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities .
Properties
IUPAC Name |
(4R)-3,5,5-trimethyl-4-[(3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3/t11-,13+,14-,15-,16+,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNHNDMNOPWAZ-ZLEFDVGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135820-80-3 | |
Record name | Byzantionoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BYZANTIONOSIDE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3V404S0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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